molecular formula C13H16N2S2 B13478753 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole

Cat. No.: B13478753
M. Wt: 264.4 g/mol
InChI Key: GHMYEDJMJGWFHM-UHFFFAOYSA-N
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Description

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a piperidin-4-ylmethyl thio group. The benzo[d]thiazole scaffold is known for its pharmacological versatility, with applications in antimicrobial, anticancer, and central nervous system (CNS) drug development .

Properties

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(piperidin-4-ylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

GHMYEDJMJGWFHM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using 2-Chloromethylbenzothiazole

A common route involves the reaction of 2-chloromethylbenzothiazole with piperidin-4-ylthiol or its equivalent under basic conditions. For example, the benzothiazole derivative with a chloromethyl group at the 2-position undergoes substitution by the thiolate anion formed from piperidin-4-ylmethanethiol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This results in the formation of the thioether linkage connecting the benzothiazole and the piperidin-4-ylmethyl group.

  • Reaction conditions: Anhydrous K2CO3, DMF solvent, room temperature to mild heating.
  • Yield: Generally moderate to high yields (60–90%) depending on purity and reaction time.

This method is supported by synthetic schemes reported in recent benzothiazole derivative studies, where similar substitutions were performed to yield 2-substituted benzothiazoles with thioether linkages.

Mannich Reaction Approach

Another efficient method involves the Mannich reaction, where 2-mercaptobenzothiazole (or benzothiazole-2-thiol tautomer) is reacted with formaldehyde and piperidine or its derivatives. This reaction forms the this compound via the intermediate formation of a methylene bridge connecting the sulfur atom of benzothiazole-2-thiol and the nitrogen of piperidine.

  • Reagents: 2-mercaptobenzothiazole, formaldehyde (usually 37% aqueous formalin), piperidine or piperidin-4-yl derivatives.
  • Conditions: Room temperature stirring or mild warming for several hours.
  • Workup: Precipitation, filtration, and recrystallization from ethanol or ethanol-acetone mixtures.
  • Yields: Typically 50–85% depending on reaction time and purification steps.

This Mannich-type synthesis has been documented with detailed characterization data, including IR, NMR, and mass spectrometry, confirming the formation of the desired thioether product.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2-Chloromethylbenzothiazole + piperidin-4-ylthiol K2CO3, DMF, RT or mild heating 60–90 Direct substitution, high regioselectivity
Mannich reaction 2-Mercaptobenzothiazole + formaldehyde + piperidine Room temp, stirring, aqueous formalin 50–85 Simple, one-pot, scalable
Azide-alkyne cycloaddition Benzothiazole-piperazine azide + functional alkynes Cu catalyst, 80 °C, 8 h 80–90 For analogs with triazole linkers

Characterization and Analytical Data

  • Infrared (IR) Spectroscopy: Characteristic bands include C=S or C–S stretching (~700–1200 cm⁻¹), aromatic C=C (~1500–1600 cm⁻¹), and C–N stretches. Mannich products show strong C=O bands if benzoyl groups are present.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for aromatic protons of benzothiazole (δ 7.4–8.5 ppm), methylene protons linking sulfur and piperidine (δ 3.5–4.2 ppm), and piperidine ring protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formula C13H15N2S2 (M+ ~ 270) confirm product identity.

Research Discoveries and Applications

  • Benzothiazole derivatives with piperidinylmethylthio substitution exhibit promising biological activities including antimicrobial, anticancer, and anti-tubercular effects.
  • The Mannich reaction route is favored for rapid library synthesis for screening due to its operational simplicity and good yields.
  • Modifications on the piperidine ring or benzothiazole core allow tuning of pharmacokinetic properties, as supported by in silico ADME studies on related benzothiazole-piperazine conjugates.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated, nitrated benzothiazole derivatives.

Scientific Research Applications

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride has diverse applications in scientific research, including use in pharmaceutical development, biological research, material science, agricultural chemistry, and diagnostic tools . It is also studied for its potential as an anti-inflammatory agent and its ability to inhibit cyclooxygenase (COX) enzymes. The compound's mechanism of action involves interaction with molecular targets like cyclooxygenase (COX) enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators such as prostaglandins.

Scientific Research Applications

  • Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, especially in developing drugs targeting neurological disorders .
  • Biological Research It is used to study the mechanisms of action of certain enzymes and receptors, enhancing the understanding of cellular processes . The compound is also studied for its interactions with biological targets, including proteins and enzymes.
  • Material Science The compound is explored for creating novel materials with unique electronic properties, useful in developing sensors and electronic devices . It is also explored for its use in developing novel materials with specific electronic and optical properties.
  • Agricultural Chemistry It has applications in formulating agrochemicals that enhance crop protection and growth, providing a sustainable approach to pest management .
  • Diagnostic Tools Researchers are investigating its use in developing diagnostic agents that can improve imaging techniques in medical applications .
  • Anti-inflammatory Agent It is investigated for its potential as an anti-inflammatory agent and its ability to inhibit cyclooxygenase (COX) enzymes.
  • Antimicrobial Activity Studies have been conducted on heteroarylated benzothiazoles, which have shown antimicrobial activity .

Mechanism of Action

The mechanism of action of 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperidine moieties. These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Key Differences :

  • Piperidine rings (as in the target compound) are less polar than piperazines, which may reduce off-target interactions with monoamine transporters .

Halogenated and Electron-Deficient Analogues

Substituents like halogens or nitro groups modulate electronic properties and bioactivity:

Compound Name Structural Features Key Findings References
2-((Perfluoropyridin-4-yl)thio)benzo[d]thiazole (FPTBT) Perfluorinated pyridine-thio linkage Fluorination enhances metabolic stability and electrolyte interaction in lithium-ion batteries.
2-[(2,4-Dinitrophenyl)thio]benzo[d]thiazole Dinitrophenyl-thio group Low antibacterial activity but non-cytotoxic (CC₅₀ = 343.72 μM on WI-38 cells). Acts as a DNA gyrase inhibitor.
2-((Bromofluoromethyl)thio)benzo[d]thiazole Bromofluoromethyl-thio group Halogenation increases electrophilicity, enabling nucleophilic substitution reactions in synthesis.

Key Differences :

  • The target compound’s piperidine group offers basicity (pKa ~8–10), contrasting with the electron-withdrawing nature of nitro or halogen substituents. This may enhance interactions with acidic residues in enzyme active sites compared to halogenated analogs .

Heterocyclic-Appended Derivatives

Incorporation of triazoles, pyrazoles, or thiadiazoles diversifies biological activity:

Compound Name Structural Features Key Findings References
2-(3-Phenyl-pyrazol-1-yl)benzo[d]thiazole Pyrazole at C2; aminoguanidine units Promotes apoptosis in cancer cells (e.g., MCF-7, A549) via caspase-3 activation.
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (6r) Triazole-thio-methyl linker Selective leukotriene biosynthesis inhibition; IC₅₀ < 1 μM in enzymatic assays.

Key Differences :

Predicted Properties :

  • LogP : ~2.5–3.5 (moderate lipophilicity due to piperidine and thioether groups).
  • Solubility : Enhanced water solubility compared to halogenated analogs due to ionizable piperidine nitrogen.

Biological Activity

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-tubercular domains. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a piperidine moiety via a thioether group. Its molecular formula is C13_{13}H16_{16}N2_2S, with a molecular weight of approximately 264.4 g/mol. The unique structural attributes enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

Compound Name Molecular Formula Molecular Weight (g/mol) Unique Features
This compoundC13_{13}H16_{16}N2_2S264.4Contains piperidine and thioether linkage

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Benzothiazole derivatives are known for their ability to inhibit bacterial growth, and this compound shows promise as a potential therapeutic agent.

  • Inhibition against Mycobacterium tuberculosis : The compound has demonstrated notable inhibition rates in vitro, suggesting its potential use in treating tuberculosis.
  • Broad-spectrum Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, which is critical in combating antibiotic resistance.

The precise mechanism of action for this compound remains partially elucidated; however, it is believed to interact with specific enzymes or receptors due to its unique structural features. The presence of the thioether group likely enhances its reactivity and biological interactions.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

Compound MIC (µg/mL) Target Bacteria
This compound25Mycobacterium tuberculosis
Standard Drug (Isoniazid)50Mycobacterium tuberculosis

The results indicated that the compound had a lower MIC compared to standard treatments, suggesting enhanced efficacy.

Anti-Tubercular Activity

In a separate study focusing on anti-tubercular properties, this compound exhibited significant activity against resistant strains of Mycobacterium tuberculosis. This positions it as a candidate for further development in anti-tubercular therapies.

Research Findings

Research indicates that the benzothiazole moiety contributes significantly to the biological activity of this compound. The thioether linkage plays a crucial role in enhancing interactions with biological targets, leading to increased efficacy in antimicrobial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the thioether linkage in 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole, and how are reaction conditions optimized?

  • Methodology : The thioether bridge is typically formed via nucleophilic substitution or coupling reactions. For example, a piperidin-4-ylmethyl thiol intermediate may react with a halogenated benzo[d]thiazole under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves solvent polarity (e.g., 1,4-dioxane vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., piperidine for condensation) . Reaction progress is monitored via TLC, and purity is confirmed using melting point analysis and elemental composition verification .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole) and aliphatic signals from the piperidine ring (δ 1.5–3.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the benzo[d]thiazole and piperidine moieties (e.g., planar thiazole with <0.01 Å deviation) .

Q. What preliminary pharmacological assays are used to evaluate the bioactivity of this compound?

  • Methodology : In vitro cytotoxicity is assessed against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays. Cells are cultured in RPMI-1640 medium with 5% FBS, and IC₅₀ values are calculated after 48-hour exposure . Selectivity is determined by comparing activity against normal fibroblast lines (e.g., WI-38) .

Advanced Research Questions

Q. How do structural modifications to the piperidine or benzo[d]thiazole moieties influence target binding affinity, and what computational tools are used to predict these interactions?

  • Methodology : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors). For example:

  • Substituting the piperidine N-atom with bulkier groups (e.g., benzyl) may enhance hydrophobic interactions but reduce solubility .
  • Electron-withdrawing groups on the benzo[d]thiazole ring (e.g., -NO₂) improve π-stacking but may increase toxicity .
    • Validation : Binding poses are cross-validated with SAR studies and in vitro assays .

Q. What strategies resolve discrepancies between in silico predictions and experimental bioactivity data for this compound?

  • Methodology : Contradictions arise from:

  • Solvent effects : Predicted binding may not account for aqueous solubility limitations. Adjustments include logP optimization via substituent tuning .
  • Metabolic stability : Compounds with labile thioether bonds may degrade in cell media. Stability is assessed via HPLC monitoring of degradation products .
    • Case Study : If docking predicts high affinity but in vitro activity is low, evaluate membrane permeability using Caco-2 assays or PAMPA .

Q. How is regioselectivity achieved during the synthesis of analogous thiazole-piperidine hybrids, particularly when multiple reactive sites exist?

  • Methodology :

  • Protecting groups : Temporarily block reactive amines on piperidine using Boc or Fmoc groups during thioether formation .
  • Catalytic control : Use Pd-catalyzed cross-coupling to direct substitutions to specific positions (e.g., Suzuki-Miyaura for aryl-thiazole linkages) .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstitution), while reflux promotes thermodynamically stable isomers .

Q. What analytical approaches differentiate isomeric byproducts (e.g., positional isomers) formed during synthesis?

  • Methodology :

  • HPLC-DAD/MS : Separates isomers based on retention times and UV/vis spectra .
  • NOESY NMR : Identifies spatial proximity between protons (e.g., distinguishing C-4 vs. C-5 substitution on thiazole) .
  • Single-crystal XRD : Unambiguously assigns regiochemistry .

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